molecular formula C18H34O2 B13760200 7-Tetradecyne-6,9-diol, 5,10-diethyl- CAS No. 25430-52-8

7-Tetradecyne-6,9-diol, 5,10-diethyl-

Cat. No.: B13760200
CAS No.: 25430-52-8
M. Wt: 282.5 g/mol
InChI Key: VCMIUIRQHPCSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Tetradecyne-6,9-diol, 5,10-diethyl-: is a chemical compound with the molecular formula C18H34O2. It is characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol) at specific positions on the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Tetradecyne-6,9-diol, 5,10-diethyl- typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor followed by hydroxylation to introduce the diol functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of 7-Tetradecyne-6,9-diol, 5,10-diethyl- may involve large-scale batch reactions under controlled temperature and pressure conditions. Catalysts and specific reagents are used to optimize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alkenes, alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 7-Tetradecyne-6,9-diol, 5,10-diethyl- involves its interaction with molecular targets through its alkyne and diol functionalities. The alkyne group can participate in cycloaddition reactions, while the diol groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Tetradecyne-6,9-diol, 5,10-diethyl- is unique due to the presence of both the alkyne and diol functionalities along with the ethyl groups at specific positions.

Properties

CAS No.

25430-52-8

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

5,10-diethyltetradec-7-yne-6,9-diol

InChI

InChI=1S/C18H34O2/c1-5-9-11-15(7-3)17(19)13-14-18(20)16(8-4)12-10-6-2/h15-20H,5-12H2,1-4H3

InChI Key

VCMIUIRQHPCSPB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(C#CC(C(CC)CCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.